N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide
Description
N-(4-(2,2,3,3-Tetrafluoropropoxy)phenyl)isonicotinamide is a fluorinated aromatic compound featuring an isonicotinamide core linked to a 4-substituted phenyl group via a tetrafluoropropoxy chain. The tetrafluoropropoxy moiety introduces strong electron-withdrawing effects and enhanced lipophilicity due to the fluorine atoms, which are known to influence molecular stability, solubility, and biological interactions . This compound belongs to a broader class of N-(4-alkoxyphenyl)isonicotinamide derivatives, where variations in the alkoxy chain (e.g., propoxy, heptyloxy, or fluorinated groups) modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c16-14(17)15(18,19)9-23-12-3-1-11(2-4-12)21-13(22)10-5-7-20-8-6-10/h1-8,14H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVQBHKTNOKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179350 | |
| Record name | N-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303019-49-0 | |
| Record name | N-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303019-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)aniline with isonicotinoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorination Effects : The tetrafluoropropoxy group increases molecular weight and introduces steric hindrance compared to propoxy or heptyloxy chains. Fluorine’s electronegativity enhances stability and may improve binding to hydrophobic pockets in biological targets .
- Thermal Properties: Non-fluorinated analogs exhibit higher melting points (e.g., 149–150°C for propoxy vs. 142–143°C for heptyloxy), suggesting that fluorination could further alter crystallinity depending on chain length and symmetry.
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, analogs in show distinct NMR and IR profiles:
- ¹H NMR : Propoxy and heptyloxy derivatives exhibit characteristic peaks for alkyl chains (δ 0.8–1.8 ppm) and aromatic protons (δ 7.0–8.5 ppm). Fluorinated analogs would show attenuated proton signals near electronegative groups.
- FT-IR : Expected C-F stretching vibrations (~1100–1250 cm⁻¹) and amide carbonyl peaks (~1650–1700 cm⁻¹) .
Biological Activity
N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isocyanamide : The isonicotinamide core is synthesized through standard amide formation techniques.
- Introduction of the Tetrafluoropropoxy Group : This step often utilizes fluorinated reagents in coupling reactions to attach the tetrafluoropropoxy moiety to the phenyl ring.
The biological activity of this compound may involve interactions with specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity through unique interactions such as halogen bonding.
In Vitro Studies
In vitro evaluations have shown that derivatives of isonicotinamide exhibit various biological activities including:
- Xanthine Oxidase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound demonstrated an IC50 value of 0.031 μM against XO, indicating potent inhibitory activity .
- Nicotinamide N-Methyltransferase (NNMT) Inhibition : Research indicates that certain isonicotinamide derivatives can inhibit NNMT, which is implicated in metabolic processes related to cancer and other diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications to the isonicotinamide scaffold can significantly impact biological potency. For example:
- The introduction of electron-withdrawing groups enhances activity against target enzymes.
- The optimal positioning of substituents on the phenyl ring correlates with increased binding affinity.
Case Studies
- Xanthine Oxidase Inhibitors : A study focusing on various N-phenylisonicotinamide derivatives found that structural modifications could lead to substantial increases in potency against XO. The most effective derivative achieved an IC50 comparable to established inhibitors .
- NNMT Inhibition : Another study explored a series of isonicotinamide derivatives and their effects on NNMT activity. Compounds with specific amine substitutions showed significant inhibition at low micromolar concentrations .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound Name | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Xanthine Oxidase | TBD | Potent inhibitor |
| Related Derivative | NNMT | 0.36 | Significant inhibition observed |
| Other Derivative | Xanthine Oxidase | 0.031 | Comparable to topiroxostat |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
